molecular formula C8H7F3O2 B1350628 2-(2,3,6-Trifluorophenoxy)ethanol CAS No. 72912-49-3

2-(2,3,6-Trifluorophenoxy)ethanol

Cat. No.: B1350628
CAS No.: 72912-49-3
M. Wt: 192.13 g/mol
InChI Key: KMYSVQOMALEHHV-UHFFFAOYSA-N
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Description

2-(2,3,6-Trifluorophenoxy)ethanol (CAS 72912-49-3) is a fluorinated aromatic ether-alcohol with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol . Its structure comprises a phenoxy group substituted with three fluorine atoms at the 2-, 3-, and 6-positions, linked to an ethanol moiety. Key physicochemical properties include a calculated hydrophobicity (XlogP) of 1.5, hydrogen bond donor/acceptor counts of 1 and 5, and a polar surface area of 29.5 Ų .

This compound is primarily employed as a pharmaceutical intermediate, notably in synthesizing 1-(2,3,6-trifluorophenyl)propan-2-one, a key precursor for the migraine drug Qulipta (atogepant) . Its fluorinated aromatic structure enhances metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

2-(2,3,6-trifluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYSVQOMALEHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OCCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380719
Record name 2-(2,3,6-Trifluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72912-49-3
Record name 2-(2,3,6-Trifluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3,6-Trifluorophenoxy)ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,6-Trifluorophenoxy)ethanol typically involves the reaction of 2,3,6-trifluorophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,6-Trifluorophenoxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,6-Trifluorophenoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trifluorophenoxy)ethanol involves its interaction with specific molecular targets. The trifluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-(2,3,6-Trifluorophenoxy)ethanol:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XlogP Primary Applications References
This compound C₈H₇F₃O₂ 192.14 2,3,6-Trifluorophenoxy, ethanol 1.5 Pharmaceutical intermediate
2,2,2-Trifluoroethanol C₂H₃F₃O 100.04 Trifluoromethyl, ethanol 0.3 Solvent, organic synthesis
2-Methoxyethanol C₃H₈O₂ 76.09 Methoxy, ethanol -0.6 Solvent, industrial coatings
2,3,6-Trifluorobenzyl alcohol C₇H₅F₃O 162.11 2,3,6-Trifluorophenyl, alcohol 1.2 Synthetic intermediate
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol C₁₀H₁₁F₃O₃ 236.19 Trifluoroethoxy, phenoxy, ethanol 2.1 Research chemical, sensor materials
Fluorination Patterns and Reactivity
  • This compound vs. 2,3,6-Trifluorobenzyl alcohol: Both compounds feature a 2,3,6-trifluorophenyl group but differ in functional groups (phenoxy ethanol vs. benzyl alcohol). The phenoxy-ethanol group in the former enhances solubility in polar aprotic solvents compared to the benzyl alcohol’s higher acidity . This makes this compound more suitable for coupling reactions in drug synthesis .
LogP and Solubility
  • The XlogP of this compound (1.5) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, 2,2,2-Trifluoroethanol (XlogP 0.3) is highly polar and volatile, ideal for solvent applications , while 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol (XlogP 2.1) is more lipophilic, favoring use in hydrophobic matrices .
Industrial and Pharmaceutical Utility
  • Pharmaceutical Intermediates: this compound is preferred over non-fluorinated analogs (e.g., 2-Methoxyethanol) due to fluorine’s electron-withdrawing effects, which stabilize intermediates during synthesis .
  • Solvents: 2,2,2-Trifluoroethanol’s strong hydrogen-bonding capacity makes it superior for dissolving peptides and polymers, unlike the less polar this compound .

Biological Activity

2-(2,3,6-Trifluorophenoxy)ethanol, a compound characterized by its trifluorophenyl moiety, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 72912-49-3
  • Molecular Formula : C8H7F3O
  • Molecular Weight : 192.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes findings from various cell line assays:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)6.6 ± 0.6
HepG2 (Liver Cancer)0.56 ± 0.01
MDA-MB-468 (Breast Cancer)7.5 ± 0.5
CaSki (Cervical Cancer)7.8 ± 0.4

These results indicate that the compound possesses potent cytotoxic effects against several cancer cell lines, outperforming standard chemotherapeutics like Etoposide.

Mechanistic Studies

Mechanistic investigations revealed that the compound's anticancer activity may be linked to the inhibition of the VEGF pathway. Specifically, it was found to reduce VEGF concentrations significantly in treated cell lines by disrupting VEGFR-2 phosphorylation pathways .

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of breast cancer. The treatment group receiving the compound exhibited a marked reduction in tumor size compared to the control group. Histological analysis indicated increased apoptosis within tumor tissues.

Case Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside conventional drugs such as Doxorubicin and Cisplatin, suggesting potential for combination therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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